Methyl 3-(3-bromophenyl)-4-nitrobutanoate
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Overview
Description
Methyl 3-(3-bromophenyl)-4-nitrobutanoate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenyl)-4-nitrobutanoate typically involves a multi-step process. One common method includes the nitration of a brominated phenyl compound followed by esterification. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-4-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-4-nitrobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-4-nitrobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The bromine atom can also participate in halogen bonding, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-bromophenyl)propionate
- 3-Bromophenyl methyl sulphone
- Methyl (3-bromophenyl)acetate
Uniqueness
Methyl 3-(3-bromophenyl)-4-nitrobutanoate is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-4-nitrobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-17-11(14)6-9(7-13(15)16)8-3-2-4-10(12)5-8/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKDEUMOKZMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C[N+](=O)[O-])C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450618 |
Source
|
Record name | METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372944-86-0 |
Source
|
Record name | METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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